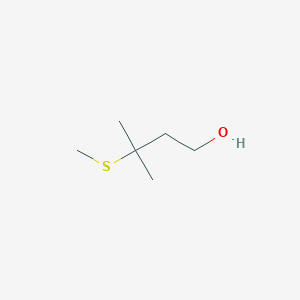

3-Methyl-3-(methylsulfanyl)butan-1-ol

Descripción general

Descripción

3-Methyl-3-(methylsulfanyl)butan-1-ol is an organic compound classified as an alkanethiol. It is characterized by a butane backbone substituted at position 1 by a hydroxy group and at position 3 by methyl and sulfanyl groups. This compound is a volatile organic compound found in various natural sources such as coffee, passion fruit juice, beer, and domestic cat urine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(methylsulfanyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-3-buten-1-ol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound often involves the hydroformylation of isobutene followed by hydrogenation. This process is favored due to its efficiency and scalability. The hydroformylation reaction is carried out using a rhodium-based catalyst, and the subsequent hydrogenation step employs a palladium catalyst .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-3-(methylsulfanyl)butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Alkyl halides.

Aplicaciones Científicas De Investigación

3-Methyl-3-(methylsulfanyl)butan-1-ol (C6H14OS) is a chemical compound with a variety of applications across multiple scientific fields . Research indicates its versatility in stabilizing nanoparticles, enhancing material properties, contributing to flavor profiles in the food and beverage industry, and serving as a substrate in biotechnological transformations.

Scientific Research Applications

Nanomaterials: this compound is used in the synthesis of nanomaterials as a stabilizing agent and functional group provider. Its sulfur group can bind to nanoparticle surfaces during the chemical reduction of metal salts, which enhances stability and provides specific functionalities like solubility and reactivity.

Polymers and Coatings: This compound is utilized in the development of new materials, such as polymers and coatings, because sulfur-containing organic molecules can impart specific properties, including increased durability and resistance to degradation. It is polymerized or copolymerized with other monomers under controlled conditions, and spectroscopic methods are employed to monitor the reactions and characterize the resulting materials. Studies have demonstrated that incorporating this compound into materials can improve their tensile strength, thermal stability, and resistance to corrosive environments.

Analytical Chemistry: this compound is used as a standard in analytical procedures, such as the calibration of instruments for volatile organic compound (VOC) analysis.

Food and Beverage Chemistry: In the beverage industry, particularly in wine and beer making, this compound contributes to the flavor profile of the final product. It can be naturally present in certain ingredients or added during fermentation, and its concentration is monitored using spectrophotometry and chromatography. Its presence correlates with a positive sensory experience, enhancing complexity and desirability.

Biotechnology: The compound is used in fermentation processes with genetically modified microorganisms designed to convert it into valuable derivatives. Process parameters such as pH, temperature, and nutrient concentrations are optimized for maximum conversion efficiency. Biotechnological applications have demonstrated that this compound can be effectively transformed into other chemicals with higher value, highlighting its versatility as a biotechnological substrate.

Environmental Engineering: this compound is studied for its role in waste treatment processes, particularly in the biodegradation of VOCs. It is introduced into biofilters or bioreactors containing microorganisms capable of degrading VOCs, and the efficiency of degradation and the by-products formed are closely monitored. Initial findings suggest that this compound can be degraded by specific microbial consortia, potentially leading to more effective bioremediation strategies for VOCs.

Sustainable Chemistry: In green chemistry, this compound is used as a precursor for synthesizing environmentally friendly chemicals that can replace more toxic or less sustainable alternatives. Green chemistry protocols involve using the compound in reactions that minimize waste and energy consumption, employing efficient reactions and safer solvents and catalysts. The success of these syntheses is measured by metrics such as atom economy, energy efficiency, and the absence of hazardous by-products.

Mecanismo De Acción

The mechanism of action of 3-Methyl-3-(methylsulfanyl)butan-1-ol involves its interaction with specific molecular targets. In biological systems, it acts as a metabolite, participating in various metabolic reactions. The compound’s sulfanyl group can undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways .

Comparación Con Compuestos Similares

- 3-Mercapto-2-methyl-1-butanol

- 3-Mercapto-2-methylbutanol

- 3-Sulfanyl-2-methylbutan-1-ol

Comparison: Compared to its similar compounds, 3-Methyl-3-(methylsulfanyl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its presence in natural sources like coffee and passion fruit juice also sets it apart, making it a compound of interest in flavor and fragrance industries .

Actividad Biológica

3-Methyl-3-(methylsulfanyl)butan-1-ol, also known as 3-mercapto-3-methylbutan-1-ol, is an organosulfur compound with significant biological activity. This compound is primarily recognized as a metabolite of felinine, an amino acid unique to felines, and has garnered attention for its role in animal communication and potential physiological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₄OS. Its structure features a primary alcohol group and a methylsulfanyl functional group attached to a branched carbon chain. This unique combination of functional groups contributes to its distinctive odor and biological properties.

Sources and Occurrence

This compound is found in various natural sources, including:

- Feline Urine : It plays a critical role in feline communication through scent marking.

- Food Products : Detected in the aroma profiles of coffee, passion fruit juice, and beer.

- Human Odor : Present in human axillary odor, albeit in lower concentrations.

Role as a Metabolite

As a metabolite of felinine, this compound influences several biochemical pathways:

- Cell Signaling : It has been shown to interact with enzymes and proteins, potentially affecting cell signaling pathways and gene expression.

- Physiological Effects : Studies indicate that it may influence metabolic activities within organisms, particularly in cats where it is involved in pheromone signaling.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Feline Communication : Research suggests that this compound acts as a pheromone in cats, contributing to their social behaviors and territorial marking .

- Physiological Impact on Mice : Laboratory studies have detected this compound as a urinary protein in mice, prompting investigations into its physiological effects on these animals .

- Sensory Properties : The compound is recognized for its strong odor, often described as "catty," which can influence both animal behavior and human sensory experiences .

Study on Aroma Compounds

A study on the formation of aroma compounds during cheese production identified 3-Methylbutanal and 3-Methylbutan-1-ol as significant contributors to malty aromas. The research utilized dynamic headspace vacuum transfer followed by gas chromatography-mass spectrometry (GC-MS) to analyze the volatile compounds produced during fermentation .

Interaction with Other Compounds

Research examining the interactions between this compound and other metabolites has revealed its potential role in enhancing or altering the sensory profiles of various food products. For instance, it was noted that the presence of certain amino acids could influence the production levels of this compound during fermentation processes .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Butanol | Secondary alcohol without sulfur | Lacks the methylsulfanyl group |

| 3-Methyl-2-pentanol | Secondary alcohol with a longer carbon chain | Different chain length compared to target compound |

| 3-Mercapto-3-methylbutanol | Contains thiol but differs in carbon backbone | Shorter carbon chain compared to target compound |

| 4-Mercapto-4-methylpentanone | Similar functional groups but different structure | Different carbon skeleton affecting reactivity |

Propiedades

IUPAC Name |

3-methyl-3-methylsulfanylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSMJMVQKRNPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563672 | |

| Record name | 3-Methyl-3-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89002-50-6 | |

| Record name | 3-Methyl-3-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.